molecular formula C28H42O2 B3055097 Hexadecyl naphthalen-1-ylacetate CAS No. 6302-64-3

Hexadecyl naphthalen-1-ylacetate

Cat. No.: B3055097
CAS No.: 6302-64-3
M. Wt: 410.6 g/mol
InChI Key: DVPGWPZAZCGSIU-UHFFFAOYSA-N
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Description

Hexadecyl naphthalen-1-ylacetate is an organic compound with the molecular formula C26H38O2. It is an ester formed from the reaction of hexadecanol and naphthalen-1-ylacetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl naphthalen-1-ylacetate can be synthesized through esterification. The reaction involves the condensation of hexadecanol with naphthalen-1-ylacetic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl naphthalen-1-ylacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanol and naphthalen-1-ylacetic acid.

    Reduction: Reduction of the ester can produce the corresponding alcohols.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Hydrolysis: Hexadecanol and naphthalen-1-ylacetic acid.

    Reduction: Hexadecanol and naphthalen-1-ylmethanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Hexadecyl naphthalen-1-ylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a lipophilic ligand in drug delivery systems, particularly for targeting the central nervous system.

    Medicine: Explored for its role in the development of RNA interference (RNAi) therapeutics, where it is conjugated to small interfering RNAs (siRNAs) to enhance their delivery and efficacy.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of hexadecyl naphthalen-1-ylacetate in biological systems involves its role as a lipophilic ligand. When conjugated to siRNAs, it enhances their ability to cross biological membranes and reach target cells. The compound interacts with lipid bilayers, facilitating the uptake and distribution of the siRNA within the central nervous system. This mechanism is crucial for achieving effective gene silencing in therapeutic applications.

Comparison with Similar Compounds

Hexadecyl naphthalen-1-ylacetate can be compared with other similar compounds such as:

    Hexadecyl acetate: Another ester with similar lipophilic properties but different applications.

    Naphthalen-1-ylacetic acid esters: A class of compounds with varying alkyl chain lengths, each with unique properties and uses.

Uniqueness

This compound is unique due to its specific combination of a long alkyl chain and a naphthalene ring, which imparts distinct lipophilic and aromatic characteristics. This combination makes it particularly suitable for applications in drug delivery and as a model compound in organic synthesis.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and properties make it valuable for research and industrial purposes, particularly in the development of advanced drug delivery systems and organic synthesis methodologies.

Properties

IUPAC Name

hexadecyl 2-naphthalen-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-30-28(29)24-26-21-18-20-25-19-15-16-22-27(25)26/h15-16,18-22H,2-14,17,23-24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGWPZAZCGSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285269
Record name hexadecyl naphthalen-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-64-3
Record name NSC41237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hexadecyl naphthalen-1-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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